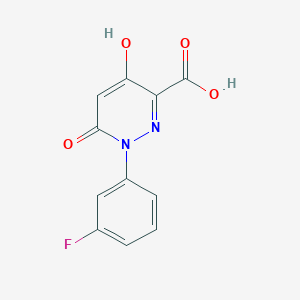
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring substituted with a fluorine atom . They are used in a variety of applications, including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of boronic acids or esters . Protodeboronation, a process involving the removal of a boron group, is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is characterized by a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis
Fluorophenyl compounds can undergo a variety of chemical reactions, including those involving the fluorine atom. For example, they can participate in cross-coupling reactions, which are commonly used in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have a high degree of stability due to the strength of the carbon-fluorine bond . They can exist as white to cream or pale yellow crystals or powders .Aplicaciones Científicas De Investigación
Metabolic Studies and Imaging Agents
- Fluorinated Compounds in PET Imaging : Fluorinated compounds, such as 6-[18F]fluoro-L-DOPA (FDOPA), have been extensively studied for their applications in positron emission tomography (PET) imaging to study the central dopaminergic system. Research by Hoffman et al. (1992) investigated the effects of carbidopa on the plasma and brain kinetics of FDOPA in both humans and monkeys, demonstrating the potential of fluorinated compounds in enhancing PET imaging results (Hoffman et al., 1992).
Environmental and Health Impact Studies
- Exposure to Fluorinated Compounds : Studies on the environmental exposure and human health impacts of fluorinated compounds, such as perfluoroalkyl acids (PFAAs) and their metabolites, offer insights into the potential environmental relevance of fluorinated compounds including those related to "1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid". Research by Silva et al. (2013) and Jiang et al. (2014) explored the presence and impact of such compounds in human sera, wastewater treatment plant sludge, and indoor environments, highlighting the widespread presence and potential health implications of fluorinated compounds (Silva et al., 2013), (Jiang et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHGWGYSJFRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)
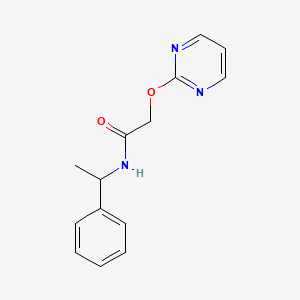
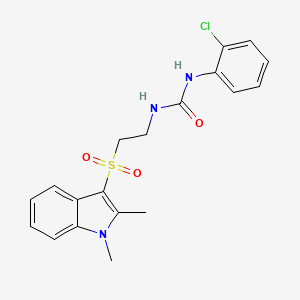
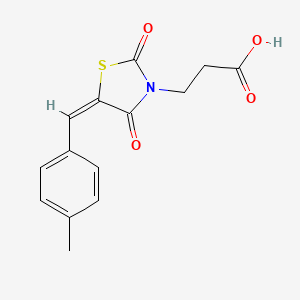
![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)
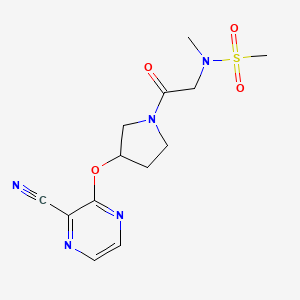
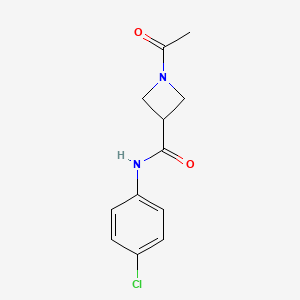
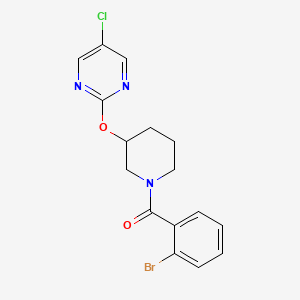
![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2592376.png)